molecular formula C17H22N2O4S B351902 [(2,5-Diethoxy-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 873587-15-6

[(2,5-Diethoxy-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No. B351902
CAS RN: 873587-15-6
M. Wt: 350.4g/mol
InChI Key: WPAXNKDCWOKEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Diethoxy-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine, commonly known as DEPMPO, is a chemical compound that has been extensively used in scientific research for over two decades. DEPMPO is a spin trap, which means that it is used to capture and stabilize free radicals in biochemical and physiological systems. In

Mechanism of Action

DEPMPO acts as a spin trap by reacting with free radicals to form stable adducts. The adducts can be analyzed using various spectroscopic techniques to determine the structure and reactivity of the free radicals. DEPMPO has been shown to react with a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
DEPMPO has been shown to have antioxidant properties, which means that it can protect cells and tissues from oxidative damage caused by free radicals. DEPMPO has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

DEPMPO is a highly stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other spin traps. However, DEPMPO has some limitations in lab experiments. It has a relatively low reactivity with some free radicals, and it can also interfere with some biochemical assays.

Future Directions

DEPMPO has many potential future directions in scientific research. One area of interest is the use of DEPMPO in studying the role of free radicals in aging and age-related diseases. DEPMPO can also be used to study the effects of antioxidants and anti-inflammatory compounds on free radical reactions. Additionally, DEPMPO can be modified to improve its reactivity with specific free radicals, allowing for more precise measurements of their structure and reactivity.

Synthesis Methods

DEPMPO can be synthesized by reacting 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 3-pyridinemethanamine in the presence of a base. The reaction yields DEPMPO as a white crystalline solid with a high yield. The purity of DEPMPO can be further improved by recrystallization.

Scientific Research Applications

DEPMPO has been widely used in scientific research to study the mechanisms of free radical reactions in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, heart disease, and Alzheimer's disease. DEPMPO is used to capture and stabilize free radicals, allowing researchers to study their structure and reactivity.

properties

IUPAC Name

2,5-diethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-4-22-15-10-17(16(23-5-2)9-13(15)3)24(20,21)19-12-14-7-6-8-18-11-14/h6-11,19H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXNKDCWOKEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.